molecular formula C18H11ClN2O2S B11990525 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione

2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11990525
M. Wt: 354.8 g/mol
InChI Key: ZXOWDBNYJPOOBG-UHFFFAOYSA-N
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Description

2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a thiazole ring and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzylamine with thioamide under specific conditions to form the thiazole ring. This intermediate is then reacted with phthalic anhydride to form the final isoindole dione structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. This compound can also bind to DNA, interfering with replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-YL)-1H-isoindole-1,3(2H)-dione is unique due to its combined thiazole and isoindole dione structures, which provide distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C18H11ClN2O2S

Molecular Weight

354.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C18H11ClN2O2S/c19-15-8-4-1-5-11(15)9-12-10-20-18(24-12)21-16(22)13-6-2-3-7-14(13)17(21)23/h1-8,10H,9H2

InChI Key

ZXOWDBNYJPOOBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)N3C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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